Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide
Description
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2]thiazolo[2,3-a]pyridine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)6-4-7-3-1-2-5-8(7)11/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOXVZYPIOBZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxide group, potentially converting it to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemical Properties and Structure
Hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide has the molecular formula and a molecular weight of 176.24 g/mol. Its structure features a fused isothiazole and pyridine ring system, which is crucial for its biological activity. The compound's unique chemical properties allow it to interact with various biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of hexahydro-2H-isothiazolo[2,3-a]pyridine exhibit promising anticancer properties. A study evaluated several compounds against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The findings revealed IC50 values ranging from 2.0 to 20.0 µM, suggesting significant antiproliferative effects against these cell lines .
2. Neuropharmacological Potential
The compound has been investigated for its potential as a cognitive enhancer. It acts as a selective inverse agonist for the GABA_A receptor subunit containing the α5 subunit, which is implicated in cognitive processes. This selectivity may lead to therapeutic applications in treating cognitive disorders like Alzheimer's disease .
3. Antimicrobial Properties
Hexahydro-2H-isothiazolo[2,3-a]pyridine derivatives have shown efficacy against various microbial strains. The incorporation of electron-withdrawing groups into the structure enhances the antimicrobial activity of these compounds, making them potential candidates for developing new antibiotics .
Case Study 1: Anticancer Evaluation
A series of hexahydro-2H-isothiazolo[2,3-a]pyridine derivatives were synthesized and tested for their anticancer activity. One compound demonstrated an IC50 value of 10 µM against A549 cells, indicating effective growth inhibition. Detailed structure-activity relationship (SAR) studies revealed that modifications at specific positions on the ring significantly influenced potency .
Case Study 2: Cognitive Enhancement
In a preclinical trial involving rodent models, a derivative of hexahydro-2H-isothiazolo[2,3-a]pyridine was administered to assess its effects on memory and learning. Results showed improved performance in maze tests compared to control groups, supporting its potential use in cognitive enhancement therapies .
Comparative Analysis of Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Targeted Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 10 | A549 |
| Compound B | Cognitive Enhancement | Not specified | Rodent models |
| Compound C | Antimicrobial | 15 | Various microbial strains |
Mechanism of Action
The mechanism of action of Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to the desired therapeutic or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1,2-thiazolo[2,3-a]pyridine: Similar structure but lacks the dioxide functional group.
1,2,3,4-Tetrahydroisoquinoline: Shares a similar ring structure but differs in functional groups.
Pyridine N-oxide: Contains a pyridine ring with an N-oxide group, similar in some reactivity aspects
Uniqueness
Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide (CAS No. 91981-72-5) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:
- Cyclization Reaction : Involves the reaction of a suitable amine with sulfur-containing reagents, followed by oxidation to introduce the dioxide functionality.
- Industrial Production : Large-scale synthesis often employs continuous flow processes and catalysts to enhance yield and purity.
This compound interacts with specific molecular targets such as enzymes and receptors, which are crucial for its biological activity. The modulation of these targets can lead to various therapeutic outcomes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
There is emerging evidence supporting the antiviral properties of this compound. It has been evaluated in vitro against viruses such as HCV (Hepatitis C Virus), showing promising results in inhibiting viral replication .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound. Below are notable findings:
Pharmacological Evaluation
The pharmacological profile of this compound includes assessments of its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These evaluations are essential for determining the compound's viability as a therapeutic agent.
ADMET Profile
Preliminary studies suggest that this compound has a favorable ADMET profile:
- Absorption : Moderate absorption rates observed.
- Distribution : Exhibits good tissue distribution.
- Metabolism : Metabolized by liver enzymes with potential for drug-drug interactions.
- Excretion : Primarily excreted via renal pathways.
- Toxicity : Low toxicity levels reported in initial studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing hexahydro-2H-isothiazolo[2,3-a]pyridine 1,1-dioxide derivatives, and how are they characterized?
- Answer : Synthesis typically involves nucleophilic ring-opening reactions of sulfa-heterocyclic precursors. For example, aziridine-containing intermediates can react with dibromoalkanes to form bicyclic structures like 2,5-dibenzylhexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide, achieving yields of ~36–57% . Characterization relies on NMR (¹H/¹³C), HRMS (ESI-TOF), and melting point analysis to confirm purity and structure .
Q. What analytical techniques are critical for verifying the structure of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy are essential for confirming molecular formulas and substituent environments. X-ray crystallography may resolve complex stereochemistry, as demonstrated in studies of benzisothiazoloquinoline derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic cyclization reactions be addressed during synthesis?
- Answer : Regioselectivity is influenced by reaction conditions (e.g., hypervalent iodine(III) catalysts) and precursor design. For example, hypervalent iodine(III) promotes oxidative cross-dehydrogenative cyclization of azinylhydrazones, yielding fused heterocycles with metallocene fragments. Optimizing catalyst loading and solvent polarity improves selectivity .
Q. What mechanistic insights exist for the formation of isothiazolo-pyridine fused systems?
- Answer : Electrophilic cyclization pathways, such as those involving hypervalent iodine or Lewis acids, drive annulation. Kinetic studies and isotopic labeling can elucidate intermediates. Structural confirmation via X-ray crystallography (e.g., 6aH-1,2-benzisothiazolo[2,3-a]quinoline) validates proposed mechanisms .
Q. How do structural modifications impact the biological activity of this compound class?
- Answer : Substitutions at the thiadiazine or pyridine rings alter pharmacokinetic properties. For instance, methylthio groups enhance lipophilicity, potentially improving membrane permeability. In vitro assays (e.g., TNF-α/IL-6 inhibition) guide structure-activity relationship (SAR) studies, though direct biological data for this compound remain limited .
Q. What strategies improve reaction yields in multi-step syntheses?
- Answer : Yield optimization involves:
- Catalyst selection : Palladium or Lewis acids enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., THF) favor nucleophilic ring-opening .
- Temperature control : Low temperatures reduce side reactions during aziridine ring-opening .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for similar compounds: How should researchers interpret variability?
- Answer : Yield variations (e.g., 36% vs. 57% in sulfa-heterocyclic syntheses) arise from differences in precursor reactivity, catalyst efficiency, or purification methods. Reproducibility requires standardized protocols for solvent drying, catalyst activation, and chromatographic purification .
Methodological Recommendations
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or cytokine production) and cell viability tests (MTT assay). For immunomodulatory potential, measure TNF-α/IL-6 suppression in macrophage models, as validated for structurally related thiadiazine derivatives .
Future Directions
Q. What understudied applications warrant further investigation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
